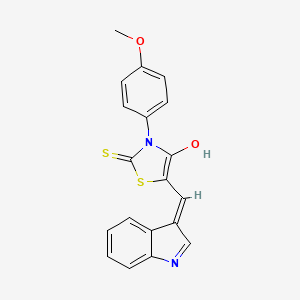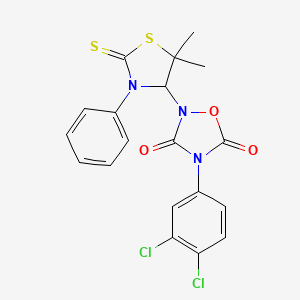
5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as compound 1, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Mécanisme D'action
The exact mechanism of action of 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 is not fully understood. However, it is believed that 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 may exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in cancer, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. In cancer cells, 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. Inflammatory cells, 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 has been shown to protect against oxidative stress and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 in lab experiments is its potent pharmacological properties. Compound 1 has been shown to have activity against several disease states, making it a promising 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one for drug development. However, one limitation of using 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for the study of 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1. One area of research could be to explore the potential of 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 as a treatment for other diseases, such as Alzheimer's disease or multiple sclerosis. Another area of research could be to investigate the mechanism of action of 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 in more detail, which could lead to the development of more potent and specific 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-ones. Additionally, further studies could be conducted to optimize the synthesis of 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1, which could lead to increased yields and lower costs.
Méthodes De Synthèse
The synthesis of 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 involves the reaction of 4-methoxybenzaldehyde, indole-3-carboxaldehyde, and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is heated under reflux for several hours, and the resulting solid product is purified by recrystallization. The yield of 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 is typically around 60%.
Applications De Recherche Scientifique
Compound 1 has been studied extensively for its potential pharmacological properties. One study found that 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 exhibited potent cytotoxicity against several cancer cell lines, including breast, lung, and colon cancer cells. Another study found that 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 had anti-inflammatory effects in a mouse model of acute lung injury. Additionally, 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 has been shown to have neuroprotective effects in a rat model of Parkinson's disease.
Propriétés
IUPAC Name |
4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-3-(4-methoxyphenyl)-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S2/c1-23-14-8-6-13(7-9-14)21-18(22)17(25-19(21)24)10-12-11-20-16-5-3-2-4-15(12)16/h2-11,22H,1H3/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMRWJUNUQAMQP-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=C(SC2=S)/C=C\3/C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6131058.png)
![4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide](/img/structure/B6131060.png)
![6-methyl-1-(4-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone hydrochloride](/img/structure/B6131066.png)

![N-(2,4-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6131070.png)
![4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6131071.png)
![5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6131077.png)
![[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6131089.png)
![4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol](/img/structure/B6131098.png)
![N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B6131112.png)
![ethyl 4-(tetrahydro-2H-pyran-2-ylmethyl)-1-[(2E)-3-(2-thienyl)-2-propenoyl]-4-piperidinecarboxylate](/img/structure/B6131123.png)

![2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6131139.png)
![7-(2-furylmethyl)-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6131146.png)